

# Application Notes: ONPG Assay for E. coli

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ONPG

Cat. No.: B7788450

[Get Quote](#)

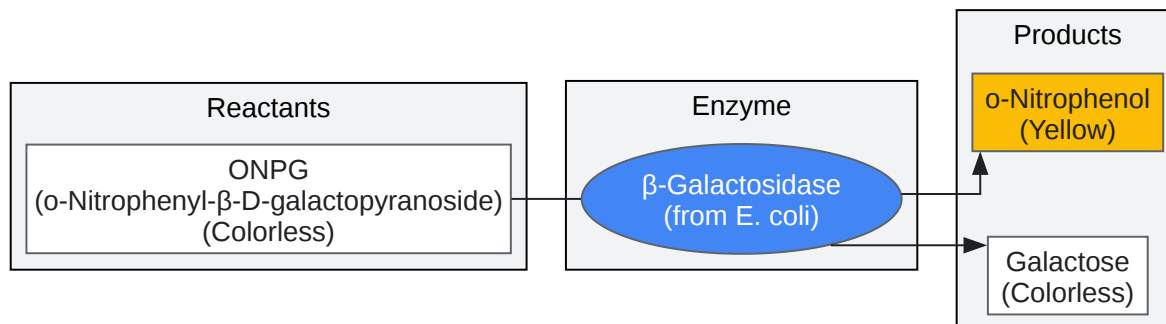
## Introduction

The o-Nitrophenyl- $\beta$ -D-galactopyranoside (**ONPG**) assay is a widely used method for the quantitative measurement of  $\beta$ -galactosidase activity in *Escherichia coli*.  $\beta$ -galactosidase, an enzyme encoded by the *lacZ* gene, plays a crucial role in the bacterial metabolism of lactose by hydrolyzing it into glucose and galactose.<sup>[1][2]</sup> Due to its robust and easily quantifiable nature, the *lacZ* gene is one of the most common reporter genes in molecular biology.<sup>[3][4]</sup>

The assay utilizes **ONPG**, a colorless synthetic substrate that is structurally analogous to lactose.<sup>[2][5]</sup> In the presence of  $\beta$ -galactosidase, **ONPG** is cleaved into galactose and o-nitrophenol.<sup>[2][6]</sup> The o-nitrophenol product has a distinct yellow color, which can be measured spectrophotometrically at a wavelength of 420 nm.<sup>[1][7]</sup> The intensity of the yellow color is directly proportional to the enzymatic activity, allowing for precise quantification.<sup>[1]</sup> This assay is particularly valuable for detecting  $\beta$ -galactosidase activity in strains that are late lactose fermenters due to a lack of lactose permease, as **ONPG** can enter the cell without the need for this transporter.<sup>[2][5][6]</sup>

## Principle of the ONPG Assay

The core of the assay is the enzymatic conversion of a colorless substrate to a colored product. The bacterial cells must first be permeabilized to allow the **ONPG** substrate to enter and interact with the intracellular  $\beta$ -galactosidase. The reaction is initiated by the addition of **ONPG** and allowed to proceed for a specific time. It is then terminated, and the concentration of the resulting o-nitrophenol is determined by measuring the absorbance of the solution.



[Click to download full resolution via product page](#)

Caption: Enzymatic cleavage of **ONPG** by  $\beta$ -galactosidase.

## Experimental Protocols

This protocol is adapted for a 96-well plate format, suitable for medium to high-throughput analysis.

### I. Materials and Reagents

- Equipment:
  - Spectrophotometer or microplate reader capable of reading absorbance at 420 nm and 600 nm.
  - Incubator shaker set to 37°C.
  - Centrifuge with a rotor for microfuge tubes or 96-well plates.
  - Vortex mixer.
  - 96-well clear, flat-bottom plates.
  - Microfuge tubes or deep-well 96-well plates.
  - Micropipettes and sterile tips.

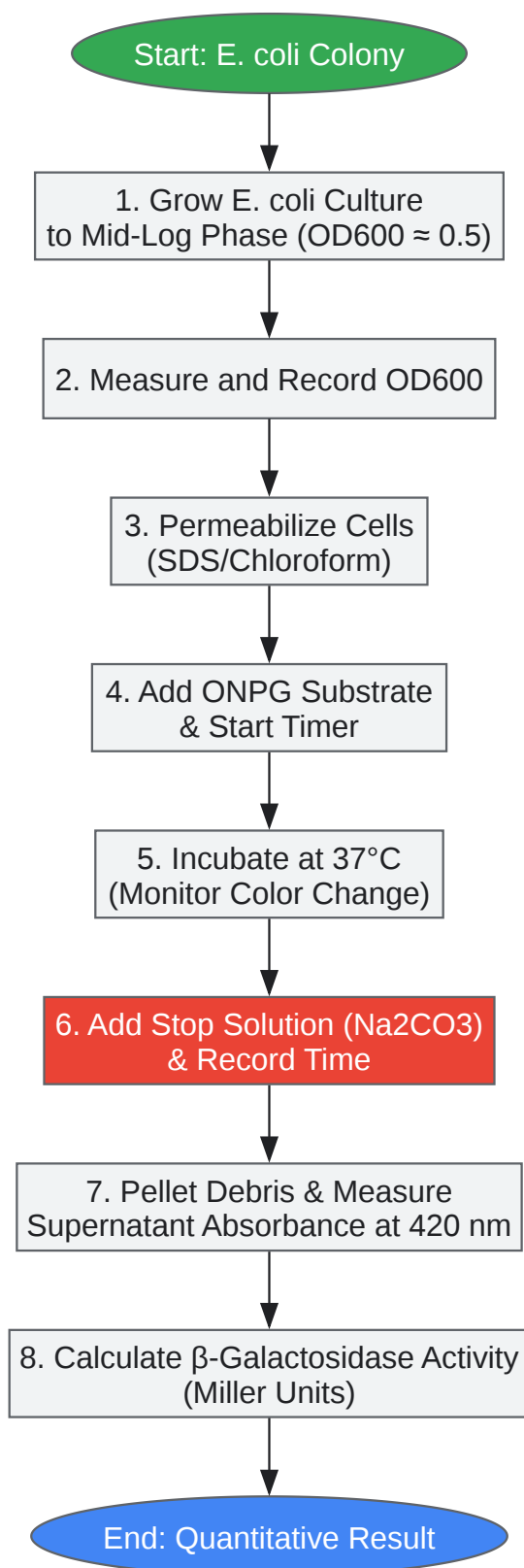
- Reagents:
  - E. coli culture grown to the mid-logarithmic phase.
  - Luria-Bertani (LB) Broth or other suitable growth medium.
  - Z-Buffer (pH 7.0): Prepare 100 ml by mixing  $\text{Na}_2\text{HPO}_4 \cdot 7\text{H}_2\text{O}$  (1.61 g),  $\text{NaH}_2\text{PO}_4 \cdot \text{H}_2\text{O}$  (0.55 g), KCl (0.075 g), and  $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$  (0.0246 g). Dissolve salts, adjust pH to 7.0, and bring the final volume to 100 ml with distilled water.<sup>[1]</sup> Before use, add  $\beta$ -mercaptoethanol to a final concentration of 2.7  $\mu\text{l/ml}$ .
  - **ONPG** Solution (4 mg/mL): Dissolve 40 mg of **ONPG** in 10 mL of Z-Buffer. This solution should be prepared fresh and protected from light.<sup>[1]</sup>
  - Permeabilization Reagents: 0.1% Sodium Dodecyl Sulfate (SDS) and Chloroform ( $\text{CHCl}_3$ ).<sup>[7]</sup>
  - Stop Solution: 1 M Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ ).<sup>[3]</sup>

## II. Assay Procedure

- Culture Preparation:
  - Inoculate a single colony of E. coli into 5 mL of LB broth (with appropriate antibiotic if necessary) and grow overnight at 37°C with shaking.
  - The next day, dilute the overnight culture 1:100 into fresh medium.
  - Incubate at 37°C with shaking until the culture reaches the mid-log phase of growth ( $\text{OD}_{600}$  of 0.4-0.6).<sup>[8]</sup>
- Cell Permeabilization:
  - Measure and record the final  $\text{OD}_{600}$  of each culture. This value is crucial for normalizing the results.
  - Transfer 100  $\mu\text{L}$  of each cell culture to a separate 1.5 mL microfuge tube.

- Add 10  $\mu\text{L}$  of 0.1% SDS and 20  $\mu\text{L}$  of chloroform to each tube.[\[7\]](#)
- Vortex the tubes vigorously for 10-15 seconds to lyse the cells.
- Enzymatic Reaction:
  - Pre-warm the permeabilized cell lysates and the **ONPG** solution to 37°C.
  - To start the reaction, add 200  $\mu\text{L}$  of the 4 mg/mL **ONPG** solution to each tube.[\[1\]](#)
  - Start a timer immediately.
  - Incubate the reaction mixture at 37°C.[\[1\]](#) Monitor for the development of a yellow color. The incubation time can range from a few minutes for high-activity samples to several hours for low-activity samples.[\[9\]](#)[\[10\]](#) Record the exact reaction time for each sample.
- Reaction Termination and Measurement:
  - Stop the reaction by adding 500  $\mu\text{L}$  of 1 M  $\text{Na}_2\text{CO}_3$  Stop Solution.[\[3\]](#) This will halt the enzymatic activity and enhance the yellow color of the o-nitrophenol.
  - Centrifuge the tubes at maximum speed for 5 minutes to pellet cell debris.
  - Carefully transfer 200  $\mu\text{L}$  of the supernatant from each tube to a clear, flat-bottom 96-well plate.
  - Measure the absorbance at 420 nm ( $A_{420}$ ) using a microplate reader.
  - (Optional but recommended) Measure absorbance at 550 nm ( $A_{550}$ ) to correct for light scattering from cell debris.

## Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the quantitative **ONPG** assay.

## Data Presentation and Analysis

### Quantitative Data Summary

The following table summarizes the key quantitative parameters for the **ONPG** assay protocol.

Parameter	Value / Range	Notes
Cell Density for Harvest	OD <sub>600</sub> = 0.4 - 0.6	Ensures cells are in the active mid-logarithmic growth phase. [8]
Sample Volume	100 µL	Volume of cell culture used for each assay.
ONPG Concentration	4 mg/mL in Z-Buffer	The chromogenic substrate for the reaction.[1]
Permeabilization Agents	0.1% SDS, Chloroform	Used to disrupt the cell membrane to allow ONPG entry.[7]
Stop Solution	1 M Na <sub>2</sub> CO <sub>3</sub>	Halts the reaction and enhances the product's color. [3]
Incubation Temperature	37°C	Optimal temperature for E. coli β-galactosidase activity.[1][5]
Incubation Time	5 min - 4 hours	Varies depending on the level of enzyme expression.[9]
Measurement Wavelength	420 nm	Wavelength for measuring the absorbance of the o-nitrophenol product.[1]
Correction Wavelength	550 nm (Optional)	Used to correct for light scattering by cell debris.

### Calculation of β-Galactosidase Activity

The activity of  $\beta$ -galactosidase is typically expressed in Miller Units, which normalizes the absorbance reading to the reaction time and cell density.

The formula for Miller Units is:

$$\text{Miller Units} = 1000 \times [A_{420} - (1.75 \times A_{550})] / (t \times V \times OD_{600})$$

Where:

- $A_{420}$  = Absorbance at 420 nm.
- $A_{550}$  = Absorbance at 550 nm (corrects for light scattering).
- $t$  = Reaction time in minutes.
- $V$  = Volume of culture assayed in mL (in this protocol, 0.1 mL).
- $OD_{600}$  = Optical density of the culture at 600 nm.

A simplified formula is often used if the  $A_{550}$  reading is omitted:

$$\text{Miller Units} = 1000 \times A_{420} / (t \times V \times OD_{600})$$

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. Gene induction:  $\beta$ -galactosidase in E. coli [practicalbiology.org]
2. ONPG ( $\beta$ -galactosidase) Test: Principle, Procedure and Results • Microbe Online [microbeonline.com]
3. Single-step method for  $\beta$ -galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
4. Scanning assay of beta-galactosidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Basic Lab Skills:  $\beta$ -Galactosidase Induction in Escherichia coli [paulyeo21.github.io]
- 8. Inner Membrane Permeability Assay (ONPG Assay) - Hancock Lab [cmdr.ubc.ca]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. biotrading.com [biotrading.com]
- To cite this document: BenchChem. [Application Notes: ONPG Assay for E. coli]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7788450#onpg-assay-protocol-for-e-coli]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)